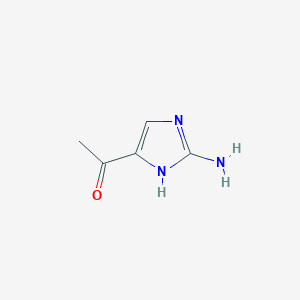
1-Bromo-2-(2-bromoethyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-bromoethyl)benzene is a brominated compound with the CAS Number: 1074-15-3 . It has a molecular weight of 263.96 . It is typically stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
While specific synthesis methods for 1-Bromo-2-(2-bromoethyl)-4-fluorobenzene are not available, brominated compounds are often prepared by free-radical addition of hydrogen bromide to styrene .Molecular Structure Analysis
The InChI code for 1-Bromo-2-(2-bromoethyl)benzene is 1S/C8H8Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 .Physical And Chemical Properties Analysis
1-Bromo-2-(2-bromoethyl)benzene is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Radiopharmaceuticals
1-Bromo-2-(2-bromoethyl)-4-fluorobenzene serves as a versatile synthon in the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a critical precursor for 18F-arylation reactions. These reactions are pivotal in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. A study by Ermert et al. (2004) compared various pathways for the preparation of this compound, identifying symmetrical bis-(4-bromphenyl)iodonium bromide as a particularly effective precursor for achieving high radiochemical yields through direct nucleophilic substitution reactions (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
Organic Synthesis and Catalysis
The compound has also found utility in organic synthesis, particularly in the development of efficient synthesis methods for complex molecules. For example, research on bifunctional electrolyte additives for lithium-ion batteries identified 4-bromo-2-fluoromethoxybenzene (a related compound) as a novel additive that enhances battery safety and performance without compromising cycle life. This additive forms a protective polymer film on the battery's cathode during overcharging, demonstrating the potential of fluorinated aromatics in improving lithium-ion battery technology (Zhang, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2-(2-bromoethyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTMZORQSRJJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1690789-24-2 |
Source


|
| Record name | 1-bromo-2-(2-bromoethyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide](/img/structure/B2930913.png)
![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2930915.png)
![1,7-Dioxaspiro[4.4]nonan-4-amine](/img/structure/B2930916.png)


![Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2930921.png)
![5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2930923.png)


![N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2930932.png)
![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2930933.png)
![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2930934.png)